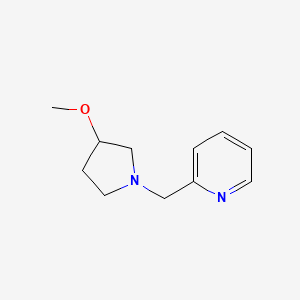

2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The methoxy group (-OCH3) is attached to the pyrrolidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also possible .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions of “this compound” are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde .科学的研究の応用

Catalytic Applications in Organic Chemistry

- 2-((3-Methoxypyrrolidin-1-yl)methyl)pyridine and related compounds have been explored for their role in catalytic processes. For example, a study by Guy and Shapley (2009) utilized a palladium colloid to catalyze H−D exchange between deuterium oxide (D2O) and various N-heterocycles including pyridine and its derivatives, indicating potential applications in isotopic labeling and organic synthesis (Guy & Shapley, 2009).

Ligand Chemistry and Coordination Compounds

- The synthesis and coordination chemistry of pyridine derivatives, closely related to this compound, have been extensively studied. Halcrow (2005) reviewed the synthesis of such ligands and their complex chemistry, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Material Science and Corrosion Inhibition

- Pyridine derivatives have been investigated for their potential in material science, particularly in corrosion inhibition. Ansari, Quraishi, and Singh (2015) studied the corrosion inhibition effect of various pyridine derivatives on mild steel, suggesting that these compounds could be useful in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2015).

Potential in Pharmacological Research

- While the focus is not on drug usage or side effects, it's important to note that pyridine derivatives have been explored in pharmacological contexts. For instance, research by Patel et al. (2003) on an analogue of this compound highlighted its properties as an mGluR5 receptor subtype antagonist, indicating the broader relevance of such compounds in neuropharmacology (Patel et al., 2003).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to nicotine , which is known to act as an agonist to most nicotinic acetylcholine receptors (nAChR) .

Mode of Action

Given its structural similarity to nicotine , it may interact with its targets in a similar manner. Nicotine binds to nAChR, mimicking the neurotransmitter acetylcholine and triggering a response .

Biochemical Pathways

Nicotine, a structurally similar compound , affects several pathways, including the dopaminergic, glutamatergic, and GABAergic pathways .

Result of Action

A structurally similar compound, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (tmmp), has been shown to cause persistent depletion of striatal dopamine and induce histologic evidence of nerve terminal degeneration in mice .

特性

IUPAC Name |

2-[(3-methoxypyrrolidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-7-13(9-11)8-10-4-2-3-6-12-10/h2-4,6,11H,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDWBGIBRBHGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)